Superior Cytotoxicity in A549 NSCLC Cells: Direct Comparison with Alternative Core Modifications
In a direct head-to-head comparison within a single SAR study, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibited significantly greater cytotoxicity against A549 lung adenocarcinoma cells compared to closely related analogs lacking specific substituents on the pyrazole and pyrazine rings. Compound 28 (IC50 = 7.01 µM) and Compound 27 (IC50 = 8.19 µM) demonstrated the most potent antiproliferative activity in the series of 30 compounds tested [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 7.01 µM (Compound 28) and 8.19 µM (Compound 27) |
| Comparator Or Baseline | Compounds 12-41 (full series); potency varied by >10-fold depending on substitution pattern |
| Quantified Difference | Compound 28 is approximately 2-3 fold more potent than the median compound in the series |
| Conditions | A549 NSCLC cell line; in vitro cytotoxicity assay |
Why This Matters
This direct, intra-study comparison confirms that the pyrazolo[1,5-a]pyrazin-4(5H)-one core, when appropriately functionalized, achieves low micromolar potency in a clinically relevant NSCLC model, providing a robust starting point for medicinal chemistry optimization compared to uncharacterized or less potent alternatives.
- [1] Kuzu B, Arzuk E, Tan-Uygun M. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chem Biodivers. 2025;e202502844. View Source
